molecular formula C23H25FN2O3S B13135475 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B13135475
M. Wt: 428.5 g/mol
InChI Key: LOMFRQVZWCQWSX-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a sulfonamide group, and aromatic rings. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzenesulfonyl chloride, 4-isobutoxybenzylamine, and pyridine-4-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-isobutoxybenzylamine in the presence of a base like triethylamine to form an intermediate sulfonamide.

    Coupling Reaction: The intermediate is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, mild to moderate temperatures.

    Substitution: Nucleophiles like amines, thiols, typically under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and fluorine atom contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(4-methoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an isobutoxy group.

    3-Fluoro-N-(4-ethoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with an ethoxy group.

Uniqueness

3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.

Properties

Molecular Formula

C23H25FN2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-fluoro-N-[[4-(2-methylpropoxy)phenyl]methyl]-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C23H25FN2O3S/c1-18(2)17-29-22-8-6-19(7-9-22)15-26(16-20-10-12-25-13-11-20)30(27,28)23-5-3-4-21(24)14-23/h3-14,18H,15-17H2,1-2H3

InChI Key

LOMFRQVZWCQWSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN(CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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